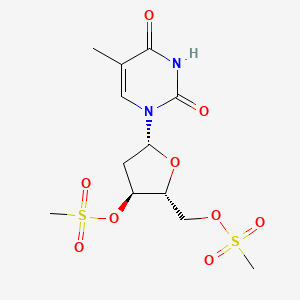
3',5'-DI-O-Mesylthymidine
Vue d'ensemble
Description
3’,5’-DI-O-Mesylthymidine: is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the presence of two methanesulfonyl (mesyl) groups attached to the 3’ and 5’ hydroxyl groups of the thymidine molecule. The molecular formula of 3’,5’-DI-O-Mesylthymidine is C12H18N2O9S2, and it has a molecular weight of 398.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’,5’-DI-O-Mesylthymidine can be synthesized from thymidine through a mesylation reaction. The typical synthetic route involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for 3’,5’-DI-O-Mesylthymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,5’-DI-O-Mesylthymidine primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl groups, which are good leaving groups. These reactions can lead to the formation of various derivatives depending on the nucleophile used .
Common Reagents and Conditions:
Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles that react with 3’,5’-DI-O-Mesylthymidine.
Major Products:
Bis(sulfide) Derivatives: When reacted with thiolates, 3’,5’-DI-O-Mesylthymidine forms bis(sulfide) derivatives.
Amino Derivatives: Reaction with amines leads to the formation of amino derivatives.
Applications De Recherche Scientifique
3’,5’-DI-O-Mesylthymidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Industry: Used in the development of novel pharmaceuticals and biochemical reagents
Mécanisme D'action
The mechanism of action of 3’,5’-DI-O-Mesylthymidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The mesyl groups enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins involved in DNA replication and repair. This can lead to the inhibition of these processes, making it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
3’,5’-DI-O-Methylthymidine: Similar structure but with methyl groups instead of mesyl groups.
3’,5’-DI-O-Acetylthymidine: Contains acetyl groups instead of mesyl groups.
3’,5’-DI-O-Benzoylthymidine: Contains benzoyl groups instead of mesyl groups.
Uniqueness: 3’,5’-DI-O-Mesylthymidine is unique due to the presence of mesyl groups, which are strong electron-withdrawing groups. This makes the compound more reactive towards nucleophiles compared to its methyl, acetyl, or benzoyl counterparts. This increased reactivity can be advantageous in certain synthetic and biochemical applications .
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRYDQRCOMYRY-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




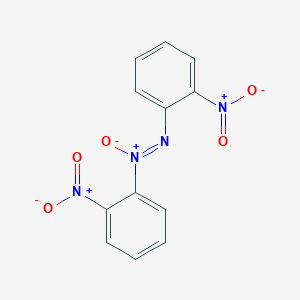

![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

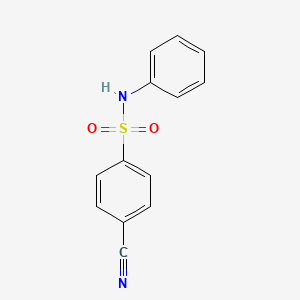
amino}prop-2-enoate](/img/structure/B3272517.png)
![Magnesium, bromo[(2-fluorophenyl)methyl]-](/img/structure/B3272518.png)
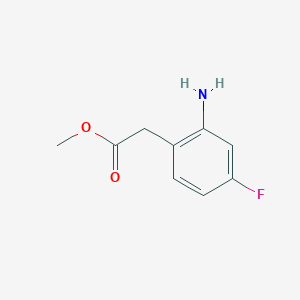
![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)
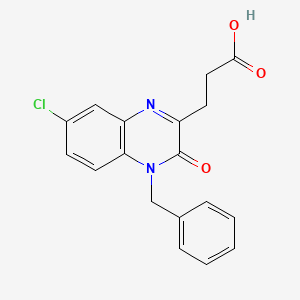
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)
